N-[2-(3-fluorophenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVRAJXNCXZDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(3-fluorophenoxy)ethyl]acetamide typically involves two key steps:
- Formation of the 3-fluorophenoxyethyl intermediate , usually via nucleophilic substitution or coupling reactions involving 3-fluorophenol derivatives.
- Acetylation of the amino group on the ethyl chain to form the acetamide.
Preparation of 3-Fluorophenoxyethyl Intermediate
The 3-fluorophenoxy group can be introduced by reacting 3-fluorophenol with an appropriate ethyl halide or tosylate bearing an amino group or its precursor.
Nucleophilic Substitution : 3-fluorophenol acts as a nucleophile attacking an ethylene derivative bearing a leaving group (e.g., 2-bromoethylamine or 2-chloroethylamine), forming 2-(3-fluorophenoxy)ethylamine.
Avoidance of Expensive Fluoride Reagents : According to patent CN110305018A, methods that avoid costly fluoride reagents such as KF or CsF are preferred for industrial scalability. Instead, cheaper raw materials and straightforward reaction conditions are employed to achieve high conversion and purity.
Acetylation to Form this compound
Once the 2-(3-fluorophenoxy)ethylamine intermediate is prepared, acetylation is performed to introduce the acetamide group.
Acetic Anhydride or Acetyl Chloride : The amino group is reacted with acetic anhydride or acetyl chloride under basic or neutral conditions to yield the acetamide.
Reaction Conditions : Typically, the reaction is carried out at room temperature or slightly elevated temperatures, with solvents such as dichloromethane or acetic acid to facilitate the acetylation.
Purification : The product is purified by extraction and chromatographic techniques to obtain high purity suitable for further applications.
Alternative Synthetic Routes and Catalytic Methods
Some advanced synthetic routes involve palladium-catalyzed coupling reactions and oxidation steps, although these are more common in complex analog synthesis rather than simple acetamide derivatives.
For example, in related compounds, Pd-catalyzed amination or etherification using aryl halides and amines in the presence of ligands like XantPhos and bases such as t-BuONa in toluene at elevated temperatures (around 90–110 °C) have been reported. Such methods can potentially be adapted for the synthesis of 2-(3-fluorophenoxy)ethylamine intermediates.
Oxidation reactions (e.g., using NaIO4) have been applied in structurally related compounds to modify phenylthio or phenoxy groups but are less relevant for direct preparation of the acetamide target.
Summary Table of Preparation Steps
Research Findings and Industrial Considerations
The patent CN110305018A emphasizes the industrial feasibility of the synthesis route by using inexpensive raw materials and avoiding costly fluorination reagents, which enhances the scalability and cost-effectiveness of the process.
Purity and yield optimization are critical; standard chromatographic purification and recrystallization techniques are employed to ensure product quality.
The reaction conditions are generally mild, avoiding harsh reagents and extreme temperatures, which is beneficial for sensitive fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
N-[2-(3-fluorophenoxy)ethyl]acetamide is characterized by the presence of a fluorophenoxy group attached to an acetamide moiety. The fluorine atom enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Key Structural Features:
- Fluorophenoxy Group: Contributes to the compound's reactivity and potential biological interactions.
- Acetamide Functionality: Provides a site for further chemical modifications to enhance efficacy.
Pharmacological Applications
-
Anticancer Activity:
- Compounds with similar structures have shown promising anticancer properties by modulating pathways involved in cancer progression. The thiazole derivatives often exhibit significant biological effects, including anti-inflammatory and anticancer activities, which may also apply to this compound due to its structural similarities with known active compounds .
- Pain Management:
- Neuroprotective Effects:
Case Studies and Research Findings
-
Anticancer Studies:
- A study examining thiazole derivatives found that modifications to the structure significantly impacted their ability to inhibit cancer cell proliferation. This provides a basis for exploring this compound as a lead compound in anticancer drug development .
- TRPA1 Inhibition:
- Neuroprotective Research:
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Potential to inhibit cancer cell growth through pathway modulation |
| Pain Management | Possible TRPA1 channel inhibition for analgesic effects |
| Neuroprotection | Potential benefits in neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways
Receptor Modulation: Modulating receptor activity to produce desired biological effects
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and properties:
Key Observations:
- Electron Effects: Fluorine (electron-withdrawing) in the target compound may improve metabolic stability compared to methoxy (electron-donating) analogs like N-[2-(4-methoxyphenoxy)ethyl]acetamide .
- Solubility: Hydroxy or amino groups (e.g., in UCM765 or N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]acetamide) enhance water solubility, whereas hydrophobic substituents like thiazole (GSK920684A) reduce it .
- Bioactivity : Heterocyclic moieties (e.g., thiazole in GSK920684A) or aromatic systems (indole in N-(2-(1H-indol-3-yl)ethyl)acetamide) correlate with diverse activities, including antimicrobial and receptor modulation .
Metabolic Stability and Pharmacokinetics
- In contrast, methoxy-substituted compounds (e.g., N-[2-(4-methoxyphenoxy)ethyl]acetamide) may undergo demethylation, reducing stability .
Biological Activity
N-[2-(3-fluorophenoxy)ethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
This compound has the following chemical structure:
- Molecular Formula : C18H19FN2O2
- CAS Number : 8249036
The synthesis typically involves the reaction of 3-fluorophenol with ethylene diamine followed by acylation with acetic anhydride. The synthetic route can be summarized as follows:
- Preparation of 3-Fluorophenol : This is achieved through the fluorination of phenol.
- Formation of Ethylene Derivative : The reaction of 3-fluorophenol with ethylene diamine.
- Acylation : The final step involves acylation to yield this compound.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens were found to be as low as 0.5 µg/mL, indicating strong antibacterial properties .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| MCF-7 | 8.7 |
These results suggest that this compound may serve as a lead compound in cancer therapy .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer activity.
- Signal Transduction Modulation : The compound modulates key signaling pathways that regulate apoptosis and cellular growth.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against biofilm-forming strains of Staphylococcus aureus. The compound reduced biofilm formation by over 70% compared to control groups, showcasing its potential in treating infections associated with biofilms .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. Tumors treated with the compound showed a reduction in proliferation markers compared to untreated controls .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms of action.
This compound represents a significant lead in drug discovery efforts aimed at developing new therapeutic agents for infectious diseases and cancer treatment.
Q & A
Q. What synthetic methodologies are commonly employed for N-[2-(3-fluorophenoxy)ethyl]acetamide?
Answer: Synthesis typically involves multi-step reactions starting with substituted phenols and acetamide derivatives. For example:
- Step 1 : React 3-fluorophenol with ethylenediamine derivatives to form the phenoxyethylamine intermediate.
- Step 2 : Acetylate the amine group using acetyl chloride or acetic anhydride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Key Considerations : Optimize reaction time (e.g., 24 hours stirring at room temperature) and stoichiometry to minimize side products. Purification often involves filtration to remove salts (e.g., K₂CO₃) and solvent evaporation .
Q. How is the molecular structure of this compound characterized?
Answer: Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetamide (-NHCOCH₃) and phenoxyethyl chain integration .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs .
- FTIR : Validate carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and aromatic C–F vibrations .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of this compound?
Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or enzymes, leveraging structural analogs (e.g., melatonergic ligands with similar acetamide backbones) .
- In Vitro Assays : Screen for activity in cell lines (e.g., MT1/MT2 receptor binding assays) with controls for cytotoxicity (e.g., MTT assays) .
- Data Validation : Compare results with structurally related compounds (e.g., N-(4-hydroxyphenyl)acetamide) to assess SAR trends .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
Answer:
- Validation Methods : Cross-reference experimental data with authoritative databases (e.g., NIST Chemistry WebBook for fluorinated acetamides) .
- Reproducibility : Standardize solvent systems (e.g., DMSO for solubility tests) and calorimetric methods (e.g., DSC for melting points) .
- Case Study : If solubility conflicts arise (>61.3 µg/mL vs. lower values), conduct parallel experiments under controlled humidity/temperature .
Q. What strategies improve synthetic yield and purity of this compound?
Answer:
- Catalyst Optimization : Use Pd/C or LiAlH₄ to enhance reaction efficiency, as seen in analogous syntheses (2–5% yield improved to 15–20% with optimized catalysts) .
- Side-Product Mitigation : Monitor intermediates via TLC and employ gradient chromatography for purification .
- Scale-Up Considerations : Adjust solvent volume ratios (e.g., acetonitrile) to maintain homogeneity in larger batches .
Q. How can computational methods aid in structure-activity relationship (SAR) studies?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding stability (e.g., MT1/MT2 receptors) using software like GROMACS .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict reactive sites (e.g., fluorophenoxy group’s electron-withdrawing effects) .
- Case Study : Docking studies on N-(anilinoethyl)amide analogs revealed steric hindrance from the 3-fluorophenoxy group reduces binding affinity .
Q. How should researchers address impurities or side products during synthesis?
Answer:
- Identification : Use LC-MS to detect by-products (e.g., unreacted 3-fluorophenol or over-acetylated derivatives) .
- Remediation : Optimize reaction pH (e.g., NaHCO₃ for acidic by-products) or employ scavenger resins .
- Documentation : Report impurity profiles in accordance with ICH guidelines for reproducibility .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across studies?
Answer:
- Comparative Analysis : Re-test the compound alongside reference standards (e.g., AZD8931 for kinase inhibition assays) under identical conditions .
- Purity Verification : Validate compound purity (>95% via HPLC) to rule out contaminants affecting bioactivity .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
